molecular formula C9H8N2O2S B103586 (4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one CAS No. 19387-61-2

(4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one

Cat. No.: B103586
CAS No.: 19387-61-2
M. Wt: 208.24 g/mol
InChI Key: AHWCHZIQPYFQCK-UHFFFAOYSA-N
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Description

(4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one is a heterocyclic compound that features a thiazole ring fused with an aniline derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one typically involves the condensation of 4-hydroxyaniline with thiosemicarbazide, followed by cyclization under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of hydrochloric acid .

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA, and induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one stands out due to its unique thiazole ring structure, which imparts distinct biological activities not commonly found in other similar compounds. Its ability to undergo diverse chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

4-(4-hydroxyphenyl)imino-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-7-3-1-6(2-4-7)10-8-5-14-9(13)11-8/h1-4,12H,5H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWCHZIQPYFQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=C(C=C2)O)NC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357854
Record name 4-(4-hydroxyanilino)-5H-1,3-thiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19387-61-2
Record name 4-(4-hydroxyanilino)-5H-1,3-thiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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